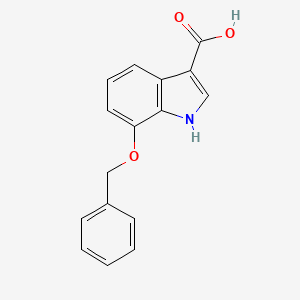

7-Benzyloxy-1H-indole-3-carboxylic acid

Descripción general

Descripción

7-Benzyloxy-1H-indole-3-carboxylic acid is a chemical compound that belongs to the class of indole carboxylic acids. It is characterized by the presence of a benzyloxy substituent at the 7-position of the indole ring and a carboxylic acid group at the 3-position. This compound is of interest due to its potential as a synthetic intermediate for pharmacologically active compounds and its relevance in the study of hydrogen bonding and molecular interactions.

Synthesis Analysis

The synthesis of related indole carboxylic acids has been explored in various studies. For instance, the synthesis of 4-benzyloxyindole-2-carboxylic acid hydrazides has been achieved through the reaction of 4-benzyloxyindole-2-carboxylic acid hydrazide with aromatic and heterocyclic aldehydes in alcoholic medium under refluxing conditions . Similarly, the synthesis of hydroxyindole-3-carboxylic acids from benzyloxyindoles has been reported, which involves the conversion of benzyloxyindoles to their carbethoxy derivatives followed by alkaline hydrolysis and debenzylation . These methods could potentially be adapted for the synthesis of 7-benzyloxy-1H-indole-3-carboxylic acid.

Molecular Structure Analysis

The molecular structure of indole carboxylic acids is crucial for their chemical properties and biological activities. The crystal structure of an adduct of indole-2-carboxylic acid with 3,5-dinitrobenzoic acid has been determined by X-ray diffraction, revealing the importance of hydrogen bonding in the formation of linear arrays . Although the specific structure of 7-benzyloxy-1H-indole-3-carboxylic acid is not provided, similar techniques could be used to elucidate its molecular structure and understand its interaction with other molecules.

Chemical Reactions Analysis

Indole carboxylic acids can undergo various chemical reactions, including condensation with amines and phenols to form diamides and activated diesters . The reactivity of the carboxylic acid group and the benzyloxy substituent in 7-benzyloxy-1H-indole-3-carboxylic acid would likely allow for similar reactions, enabling the synthesis of a diverse range of derivatives with potential pharmacological applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole carboxylic acids are influenced by their molecular structure. For example, the title compound in one study, 3-carboxymethyl-1H-indole-4-carboxylic acid, exhibits specific hydrogen bonding patterns that generate sheets in the crystal structure . The properties of 7-benzyloxy-1H-indole-3-carboxylic acid, such as solubility, melting point, and reactivity, would be determined by similar intermolecular interactions and the presence of functional groups.

Aplicaciones Científicas De Investigación

Application 1: Herbicide Synthesis

- Summary of the Application: “7-Benzyloxy-1H-indole-3-carboxylic acid” is used in the design and synthesis of a series of novel indole-3-carboxylic acid derivatives . These derivatives act as antagonists to the auxin receptor protein TIR1, a key component in plant growth regulation .

- Methods of Application or Experimental Procedures: The synthesis process involves the creation of target compounds, which are then evaluated for their herbicidal activity . The typical purification process produces the target compounds in yields of 54-78% .

- Results or Outcomes: The synthesized compounds demonstrated good-to-excellent inhibition effects (60–97% inhibitory rates) on roots and shoots of both dicotyledonous rape (B. napus) and monocotyledonous barnyard grass (E. crus-galli) . The inhibition rates of compounds 10d and 10h reached up to 96% and 95% for the root of rape (B. napus) at 100 mg/L, and they also maintained 92% and 93% inhibition rates even if at 10 mg/L, respectively .

Application 2: Biosynthesis of Indole Derivatives in Arabidopsis

- Summary of the Application: Indolic secondary metabolites play a crucial role in pathogen defense in cruciferous plants . In Arabidopsis, derivatives of indole-3-carbaldehyde (ICHO) and indole-3-carboxylic acid (ICOOH) are synthesized from tryptophan .

- Methods of Application or Experimental Procedures: The biosynthesis process involves the conversion of tryptophan into ICHO and ICOOH via the intermediates indole-3-acetaldoxime and indole-3-acetonitrile . The major derivatives identified include glucose conjugates of 5-hydroxyindole-3-carbaldehyde, ICOOH, and 6-hydroxyindole-3-carboxylic acid .

- Results or Outcomes: The total accumulation level of ICHO and ICOOH derivatives was found to be similar to that of camalexin, a characteristic phytoalexin in Arabidopsis, in response to silver nitrate treatment .

Application 3: Gut-Bacteria-Derived Indole

- Summary of the Application: Indole propionic acid (IPA), a derivative of indole, can be converted into indole-3-acetic acid (IA) and further conjugated with glycine to produce indoleacryloyl glycine in the liver .

- Methods of Application or Experimental Procedures: This process involves the conversion of IPA into IA, which is then conjugated with glycine to produce indoleacryloyl glycine .

- Results or Outcomes: This pathway is part of the complex interactions between gut bacteria and host metabolism .

Application 4: Antiviral, Anti-inflammatory, Anticancer, Anti-HIV, Antioxidant, Antimicrobial, Antitubercular, Antidiabetic, Antimalarial, Anticholinesterase Activities

- Summary of the Application: Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . These properties have created interest among researchers to synthesize a variety of indole derivatives .

- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures would depend on the specific biological activity being targeted. Generally, these involve the synthesis of the indole derivative, followed by in vitro or in vivo testing of its biological activity .

Application 5: Biosynthesis of Indole Derivatives in Arabidopsis

- Summary of the Application: Among the nine identified ICOOH derivatives, ICOOGlc (for β-d-glucosyl indole-3-carboxylate), 6-HO-ICOOGlc (for β-d-glucosyl 6-hydroxyindole-3-carboxylate), 6-GlcO-ICOOH (for 6-hydroxyindole-3-carboxylic acid 6-O-β-d-glucoside), and 6-GlcO-ICOOGlc (for β-d-glucosyl 6-hydroxyindole-3-carboxylate 6-O-β-d-glucoside) showed the highest .

- Methods of Application or Experimental Procedures: The biosynthesis process involves the conversion of tryptophan into ICHO and ICOOH via the intermediates indole-3-acetaldoxime and indole-3-acetonitrile . The major derivatives identified include glucose conjugates of 5-hydroxyindole-3-carbaldehyde, ICOOH, and 6-hydroxyindole-3-carboxylic acid .

- Results or Outcomes: The total accumulation level of ICHO and ICOOH derivatives was found to be similar to that of camalexin, a characteristic phytoalexin in Arabidopsis, in response to silver nitrate treatment .

Safety And Hazards

The safety information for 7-Benzyloxy-1H-indole-3-carboxylic acid indicates that it has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P338 (Remove contact lenses if present and easy to do – continue rinsing), and P351 (Rinse cautiously with water for several minutes) .

Propiedades

IUPAC Name |

7-phenylmethoxy-1H-indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3/c18-16(19)13-9-17-15-12(13)7-4-8-14(15)20-10-11-5-2-1-3-6-11/h1-9,17H,10H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTKFPHSPQYCKBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC3=C2NC=C3C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00649670 | |

| Record name | 7-(Benzyloxy)-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Benzyloxy-1H-indole-3-carboxylic acid | |

CAS RN |

24370-75-0 | |

| Record name | 7-(Benzyloxy)-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Benzyloxy-1H-indole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(E)-2-phenylvinyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B1344949.png)

![2-[(3-Fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1344963.png)

![4-[(2-Chloro-4-fluorobenzyl)oxy]-3-ethoxybenzoic acid](/img/structure/B1344964.png)

![3-Methoxy-2-[(3-methylbenzyl)oxy]benzoic acid](/img/structure/B1344965.png)

![2-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1344970.png)

![tert-butyl (3S,4R)-3-(hydroxymethyl)-4-[2-(trifluoromethyl)phenyl]pyrrolidine-1-carboxylate](/img/structure/B1344972.png)